molecular formula C9H13NO B169027 4-Methoxy-2,5-dimethylaniline CAS No. 117174-70-6

4-Methoxy-2,5-dimethylaniline

Cat. No. B169027
M. Wt: 151.21 g/mol
InChI Key: ZCKVENPXPQNFSH-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylaniline is a chemical compound with the molecular weight of 151.21 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 4-Methoxy-2,5-dimethylaniline can be achieved through various methods. One such method involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Another approach involves the Schiff bases reduction route .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,5-dimethylaniline consists of asymmetric units of C16H20N2O . The compound’s structure is stabilized by secondary intermolecular interactions .


Chemical Reactions Analysis

4-Methoxy-2,5-dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it can be nitrated to produce a derivative with four nitro groups .


Physical And Chemical Properties Analysis

4-Methoxy-2,5-dimethylaniline is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

4-Methoxy-2,5-dimethylaniline is used in the growth of organic single crystals, which have potential applications in various photonic devices. These include holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

3. Detailed Description of the Methods of Application or Experimental Procedures: The organic aromatic 4-methoxy-2,5-dimethylaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses were used to determine the crystal structure . Fourier transform infrared (FTIR) and FT-Raman spectral analyses were used to identify the various functional groups present in the grown crystal .

4. Thorough Summary of the Results or Outcomes Obtained: The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters were calculated . The photoluminescence analysis revealed that a high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2,5-dimethylaniline single crystal . The dielectric properties were analyzed at various temperatures ranging from 40 to 120 °C and frequencies ranging from 100 Hz to 1 MHz . The nonlinear optical properties of 4-methoxy-2,5-dimethylaniline were measured using the Z-scan technique, with a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .

Dye Synthesis

4-Methoxy-2,5-dimethylaniline is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet . These dyes are used in various industries, including textiles, paper, and plastics.

Resin Curing

4-Methoxy-2,5-dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins . These resins are widely used in the production of coatings, adhesives, and composite materials.

Organic Compound Synthesis

4-Methoxy-2,5-dimethylaniline is also used as a precursor to other organic compounds . This makes it a valuable reagent in organic synthesis, contributing to the development of new molecules for pharmaceuticals, agrochemicals, and materials science.

Crystal Growth

4-Methoxy-2,5-dimethylaniline has been used in the synthesis of organic single crystals via the Schiff bases reduction route . These crystals have potential applications in various fields, including optoelectronics and photonics.

Safety And Hazards

4-Methoxy-2,5-dimethylaniline is considered hazardous. It is toxic in contact with skin, harmful if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

4-Methoxy-2,5-dimethylaniline is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . It holds potential for further exploration in the field of organic chemistry and pharmaceuticals .

properties

IUPAC Name

4-methoxy-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKVENPXPQNFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,5-dimethylaniline

Synthesis routes and methods

Procedure details

2,5-Dimethylnitrobenzene, (46.8 ml, 0.35 mol) was dissolved in sulfuric acid (47.1 ml)/methanol (650 ml) and then 5% palladium on carbon (50% hydrate, 0.35 g) was added. The mixture was allowed to react for 3 hours under hydrogen atmosphere at the pressure of 5 atms at 40° C. After cooling, the catalyst was removed, and methanol was removed under reduced pressure. The residue was poured into a 25% aqueous ammonia solution with cooling on ice, and extracted with toluene. The extract was washed with 5% sodium hydrosulfite, dried over sodium sulfate and purified by column chromatography on a small amount of silica gel (toluene:ethyl acetate=1:1). The solvent was removed under reduced pressure and crystallization from hexane yielded 35.0 g of the title compound.
Quantity
46.8 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
47.1 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RA Hartz, VT Ahuja, X Zhuo, RJ Mattson… - Journal of medicinal …, 2009 - ACS Publications
Detailed metabolic characterization of 8, an earlier lead pyrazinone-based corticotropin-releasing factor-1 (CRF 1 ) receptor antagonist, revealed that this compound formed significant …
Number of citations: 59 pubs.acs.org
M Mirza-Aghayan, F Alvandi… - Turkish Journal of …, 2017 - journals.tubitak.gov.tr
Graphite oxide as a heterogeneous and recyclable solid acid catalyzed a simple and efficient method for the synthesis of $\beta $-amino alcohols by ring opening of epoxides with …
Number of citations: 6 journals.tubitak.gov.tr
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 pubs.acs.org

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